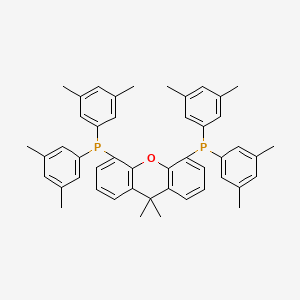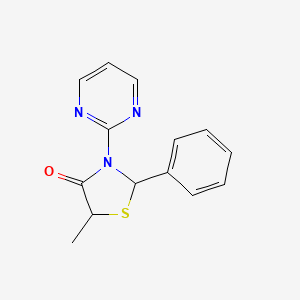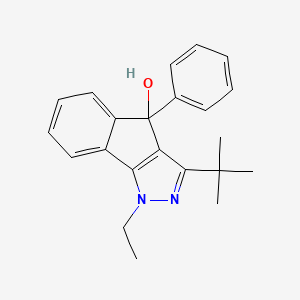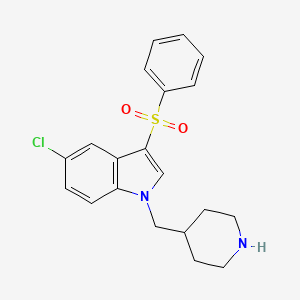
3(2H)-Pyridazinone, 4-(p-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3(2H)-Pyridazinone, 4-(p-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)-” is a synthetic organic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a pyridazinone core with substituted phenyl groups and a morpholinoethyl side chain, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3(2H)-Pyridazinone, 4-(p-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)-” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions:
Attachment of the Morpholinoethyl Side Chain: This step may involve nucleophilic substitution reactions where the morpholinoethyl group is introduced to the pyridazinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions may target the nitro or carbonyl groups, if present, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a phenol, while reduction of a nitro group would produce an amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, pyridazinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This particular compound may exhibit similar biological activities, making it a subject of interest in biochemical research.
Medicine
In medicine, compounds with pyridazinone cores have been investigated for their potential therapeutic applications, including as cardiovascular drugs, anticancer agents, and central nervous system modulators. The specific biological activities of “3(2H)-Pyridazinone, 4-(p-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)-” would need to be determined through experimental studies.
Industry
Industrially, this compound may be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique chemical properties make it a valuable component in various industrial applications.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyridazinone derivatives may exert their effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Disrupting Cellular Processes: Interfering with critical cellular processes such as DNA replication or protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3(2H)-Pyridazinone, 4-(p-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-piperidinoethyl)-
- 3(2H)-Pyridazinone, 4-(p-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-pyrrolidinoethyl)-
Uniqueness
The uniqueness of “3(2H)-Pyridazinone, 4-(p-chlorophenyl)-6-(p-methoxyphenyl)-2-(2-morpholinoethyl)-” lies in its specific substitution pattern and the presence of the morpholinoethyl side chain. These structural features may confer distinct chemical and biological properties compared to other pyridazinone derivatives.
Propriétés
Numéro CAS |
23338-53-6 |
|---|---|
Formule moléculaire |
C23H24ClN3O3 |
Poids moléculaire |
425.9 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-6-(4-methoxyphenyl)-2-(2-morpholin-4-ylethyl)pyridazin-3-one |
InChI |
InChI=1S/C23H24ClN3O3/c1-29-20-8-4-18(5-9-20)22-16-21(17-2-6-19(24)7-3-17)23(28)27(25-22)11-10-26-12-14-30-15-13-26/h2-9,16H,10-15H2,1H3 |
Clé InChI |
KQYPAWZTFFPQFU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)C3=CC=C(C=C3)Cl)CCN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B12912265.png)
![1-(3-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12912267.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-(3-thienyl)-](/img/structure/B12912282.png)


![4,6,8-Trimethyl-2-(morpholin-4-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12912302.png)







